3-Bromo-7-benzothiophene-carbaldehyde
Description
3-Bromo-7-benzothiophene-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a bromine atom at position 3 and an aldehyde group at position 7. The benzothiophene scaffold, a fusion of benzene and thiophene rings, confers unique electronic properties due to sulfur’s electron-donating effects. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where its aldehyde moiety serves as a versatile functional group for further derivatization.
Properties
Molecular Formula |
C9H5BrOS |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-bromo-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H5BrOS/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-5H |
InChI Key |
VYLBRQPAXQBDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CS2)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Benzothiophene vs.
- Substituent Positioning : Bromine placement influences electronic effects. For example, 3-Bromo-7-benzothiophene-carbaldehyde’s bromine at position 3 may deactivate the ring, while the aldehyde at position 7 could direct electrophilic attacks to specific sites.
Physicochemical Properties
Solubility and Stability
- Benzothiophene Derivatives : The sulfur atom increases hydrophobicity compared to benzene analogs, reducing aqueous solubility. Aldehyde groups render these compounds susceptible to oxidation, necessitating inert storage conditions.
- 3-Bromo Benzaldehyde: Polar solvents like ethanol or DMSO enhance solubility due to the aldehyde’s polarity .
Reactivity
- Aldehyde Group : All compounds undergo nucleophilic additions (e.g., formation of imines or hydrazones).
- Bromine Effects :
- Benzothiophene Derivatives : Bromine at position 5 (as in 5-Bromo-1-benzothiophene-3-carbaldehyde) may direct further electrophilic substitution to sulfur-adjacent positions .
- 4-(Bromomethyl)benzaldehyde : The bromomethyl group (-CH₂Br) facilitates alkylation or elimination reactions, unlike direct ring-attached bromine .
Case Studies
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